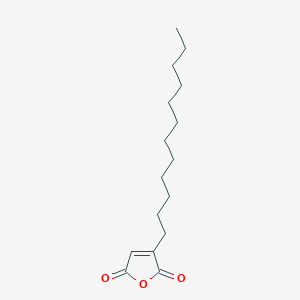![molecular formula C13H12N4 B14621091 3-Propyl[1,2,4]triazino[5,6-c]quinoline CAS No. 60075-15-2](/img/structure/B14621091.png)
3-Propyl[1,2,4]triazino[5,6-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propyl[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of triazinoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a triazine ring, with a propyl group attached to the triazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzonitrile with a suitable triazine derivative in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
3-Propyl[1,2,4]triazino[5,6-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced triazinoquinoline derivatives.
Substitution: Formation of substituted triazinoquinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-Propyl[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
1,2,4-Triazino[5,6-b]indole: Another triazinoquinoline derivative with similar biological activities.
1,2,4-Triazino[5,6-b]quinazoline: Known for its anticancer properties.
1,2,4-Triazino[5,6-b]benzimidazole: Studied for its antimicrobial effects.
Uniqueness
3-Propyl[1,2,4]triazino[5,6-c]quinoline is unique due to its specific structural features and the presence of a propyl group, which may enhance its biological activity and selectivity compared to other similar compounds.
特性
CAS番号 |
60075-15-2 |
|---|---|
分子式 |
C13H12N4 |
分子量 |
224.26 g/mol |
IUPAC名 |
3-propyl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C13H12N4/c1-2-5-12-15-11-8-14-10-7-4-3-6-9(10)13(11)17-16-12/h3-4,6-8H,2,5H2,1H3 |
InChIキー |
XVEOWEBVCJTNBE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC2=C(C3=CC=CC=C3N=C2)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


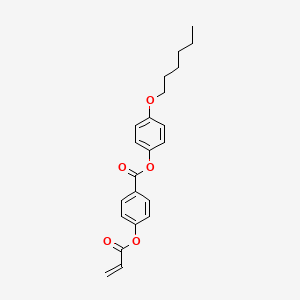
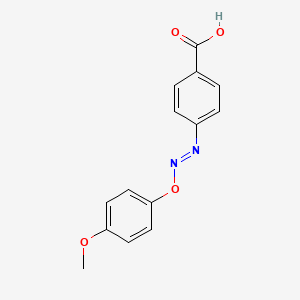

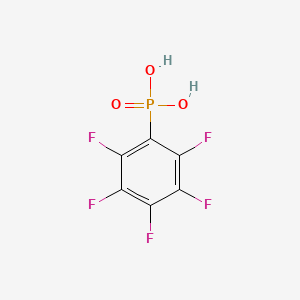

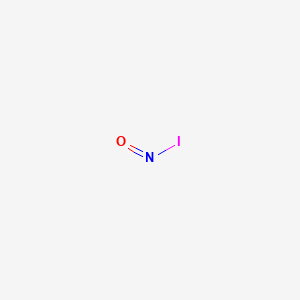
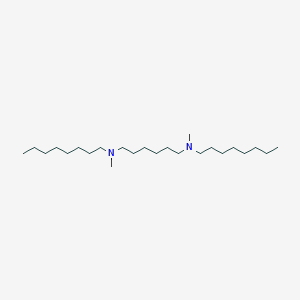
![[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde](/img/structure/B14621054.png)
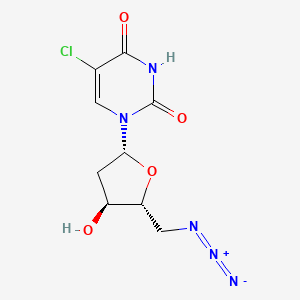

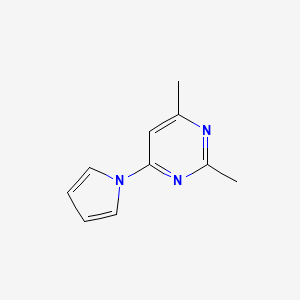
silane](/img/structure/B14621063.png)
